molecular formula C15H10BrFS B1375326 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene CAS No. 1034305-17-3

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

Cat. No. B1375326
M. Wt: 321.2 g/mol
InChI Key: IKGTVOQAJKYBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is a chemical compound with the molecular formula C15H10BrFS . It is also known by other names such as "Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)methyl]-" .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” can be represented by the InChI code: 1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F .


Physical And Chemical Properties Analysis

The molecular weight of “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is 321.2 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 319.96706 g/mol . The topological polar surface area is 28.2 Ų .

Scientific Research Applications

Thiophene Derivatives and Their Applications

  • Scientific Field: Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Scientific Field: Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Scientific Field: Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Safety And Hazards

The safety data sheet for “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGTVOQAJKYBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

Synthesis routes and methods I

Procedure details

A dioxane (1.1 liters) solution of 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene (551 g) was added to a dioxane (3.3 liters)-water (1.6 liters) solution of sodium borohydride (410 g) and sodium hydroxide (31 g) at 60 to 66° C., followed by stirring at 52 to 60° C. for 39 hours. To the reaction mixture was added toluene (5.5 liter), water (3.8 liters) and 36% hydrochloric acid (620 ml) to conduct extraction. The organic layer was subjected to distillation under reduced pressure to distil off the solvent. The residue was dried under reduced pressure. The obtained crystals were dissolved in 2-propanol (1 liter) and methanol (1 liter) with heating, followed by stirring at 0° C. for 20.5 hours. The separated-out crystals were collected by filtration, washed with methanol (500 ml), and dried under reduced pressure to obtain 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene [373 g, yield: 75.0%, purity: 99% (HPLC)] as white crystals. Incidentally, the 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene is the same as the compound (5) obtained in the second step of the production method of the present invention.
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
5.5 L
Type
solvent
Reaction Step One
Quantity
551 g
Type
reactant
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
3.3 L
Type
solvent
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thianaphthene and 5-bromo-2-fluorobenzaldehyde were treated in a manner similar to Reference Example 7 to give the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetonitrile (1,260 ml) was added to 2-[(5-bromo-2-fluorophenyl)(chloro)methyl]-1-benzothiophene (265.69 g) and the mixture was heated to 40° C. The resulting solution was added to a water (1,260 ml) solution of sodium borohydride (113.0 g) and sodium hydroxide (14.9 g) at 59.0 to 67.9° C., followed by stirring at 24.1 to 67.5° C. for 17.5 hours. To the reaction mixture were added 36% hydrochloric acid (340.5 g), water (1,260 ml) and toluene (1,260 ml), and extraction was conducted. The organic layer was washed with a 5% aqueous sodium hydrogencarbonate solution (1,260 ml) and subjected to vacuum distillation to distil off the solvent. To the residue were added 2-propanol (378 ml) and methanol (756 ml), and the residue was dissolved with heating. To the solution was added, as a seed crystal, 2.7 g of the 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene produced by the method of Reference Example 2, at 39.7° C., followed by stirring at 0.7 to 5.0° C. for 13 hours. The separated-out crystals were collected by filtration, washed with methanol (251 ml), and vacuum-dried to obtain, as white crystals, 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene [194.05 g, yield: 80.9%, purity: 99% (HPLC)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265.69 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Reactant of Route 3
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Reactant of Route 6
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.